molecular formula C17H17N3OS2 B5048491 2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide

2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B5048491
M. Wt: 343.5 g/mol
InChI Key: CEGDTLRKDXLFCT-UHFFFAOYSA-N
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Description

2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide is a heterocyclic compound that features both quinoline and thiazole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide typically involves the formation of the quinoline and thiazole rings followed by their coupling. One common method involves the cyclization of 2-{[(4-methylquinolin-2-yl)sulfanyl]acetyl}-N-phenylhydrazine-1-carbothioamides in alkaline and acidic media to form substituted 1,2,4-triazoles and 1,3,4-thiadiazoles . The reaction of these intermediates with ethyl bromoacetate can yield thiazolidinone derivatives .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesizers and high-throughput screening techniques to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in studies to understand the biological activities of quinoline and thiazole derivatives.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide is unique due to the specific combination of quinoline and thiazole rings, which can result in synergistic biological activities. This combination can enhance its efficacy and selectivity as a therapeutic agent.

Properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-3-14(16(21)20-17-18-8-9-22-17)23-15-10-11(2)12-6-4-5-7-13(12)19-15/h4-10,14H,3H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGDTLRKDXLFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=CS1)SC2=NC3=CC=CC=C3C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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